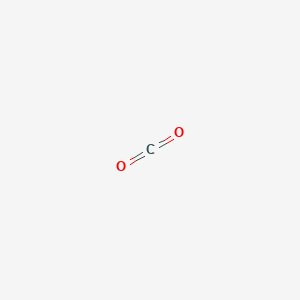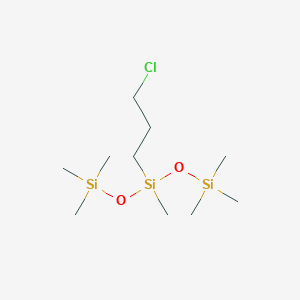
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane is a chemical compound that is mainly used in scientific research. It is a silane coupling agent that is commonly used to modify the surface of inorganic materials, such as silica and glass, to improve their compatibility with organic materials.
Mecanismo De Acción
The mechanism of action of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane involves the reaction of the chloropropyl group with the surface of inorganic materials, such as silica and glass, to form a covalent bond. The trimethylsilyl groups provide hydrophobicity to the surface, which improves its compatibility with organic materials.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane. However, it is known to be a relatively stable compound that is not expected to have significant toxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in lab experiments include its ability to modify the surface of inorganic materials to improve their compatibility with organic materials, its stability, and its relatively low toxicity. However, its limitations include its high cost, the need for anhydrous conditions during synthesis and handling, and the potential for the formation of unwanted byproducts during synthesis.
Direcciones Futuras
There are several future directions for the use of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in scientific research. One potential direction is the development of new coupling agents that are more efficient and cost-effective. Another direction is the use of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in the synthesis of new organosilicon compounds and polymers for various applications, such as drug delivery, imaging, and sensing. Additionally, the use of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane in the modification of the surface of nanoparticles for various applications is an area of active research.
Métodos De Síntesis
The synthesis of 3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane involves the reaction of 3-chloropropyltrimethoxysilane with trimethylsilyl chloride in the presence of a catalyst, such as zinc chloride or tin chloride. The reaction is carried out under reflux conditions in anhydrous conditions. The product is then purified by distillation or column chromatography.
Aplicaciones Científicas De Investigación
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane is widely used in scientific research. It is commonly used as a coupling agent to modify the surface of inorganic materials, such as silica and glass, to improve their compatibility with organic materials. It is also used to modify the surface of nanoparticles for various applications, such as drug delivery, imaging, and sensing. Additionally, it is used in the synthesis of various organosilicon compounds and polymers.
Propiedades
Número CAS |
17988-66-8 |
|---|---|
Nombre del producto |
3-Chloropropyl-methyl-bis(trimethylsilyloxy)silane |
Fórmula molecular |
C10H27ClO2Si3 |
Peso molecular |
299.03 g/mol |
Nombre IUPAC |
3-chloropropyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C10H27ClO2Si3/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6/h8-10H2,1-7H3 |
Clave InChI |
QHTKEFOEUPWLSB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(CCCCl)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)O[Si](C)(CCCCl)O[Si](C)(C)C |
Sinónimos |
3-(3-Chloropropyl)-1,1,1,3,5,5,5-heptamethylpentanetrisiloxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



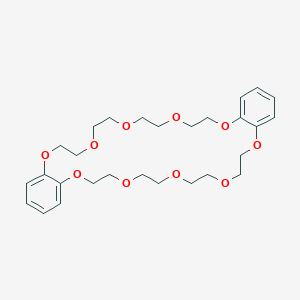
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
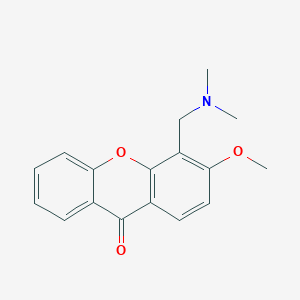
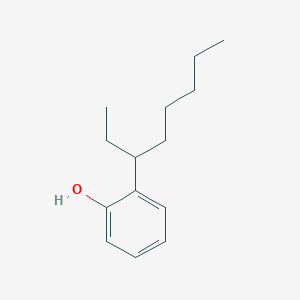
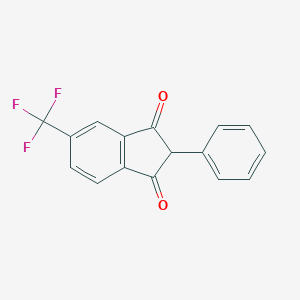
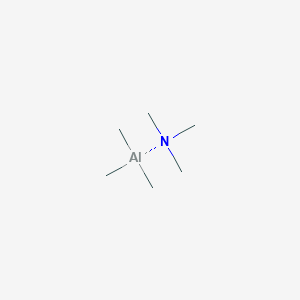
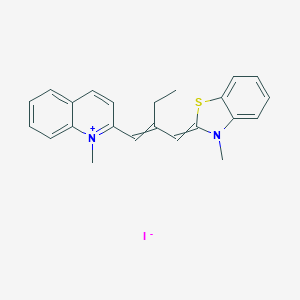
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)


![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)


